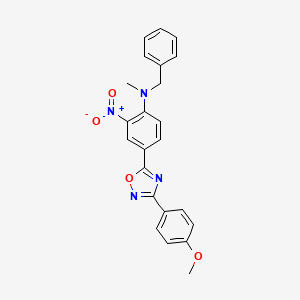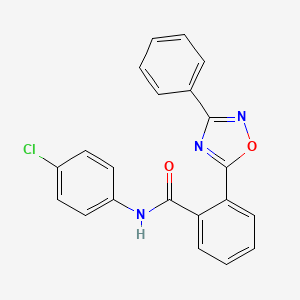
N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide, also known as CPOB, is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. CPOB is a benzamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学研究应用
N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This compound has also been shown to inhibit the growth of cancer cells in vitro, including breast cancer, lung cancer, and glioblastoma cells.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is not fully understood, but it is believed to involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. This compound has been shown to inhibit the activation of NF-κB by preventing the degradation of the inhibitor of κB (IκB), which prevents the translocation of NF-κB to the nucleus.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in various animal models of inflammation and pain. In a rat model of carrageenan-induced paw edema, this compound significantly reduced paw swelling and inflammatory cell infiltration. In a mouse model of formalin-induced pain, this compound significantly reduced pain behavior in the second phase of the test.
实验室实验的优点和局限性
N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
未来方向
Future research on N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Further studies could also investigate the mechanism of action of this compound and its potential interactions with other signaling pathways. Additionally, research could focus on developing more efficient synthesis methods for this compound and improving its solubility and bioavailability for clinical use.
合成方法
N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can be synthesized through various methods, including the reaction of 4-chlorobenzoic acid with 2-amino-5-phenyl-1,2,4-oxadiazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with 4-chloroaniline in the presence of a catalyst such as palladium on carbon (Pd/C) to form this compound.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O2/c22-15-10-12-16(13-11-15)23-20(26)17-8-4-5-9-18(17)21-24-19(25-27-21)14-6-2-1-3-7-14/h1-13H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCSIAKSCVEHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

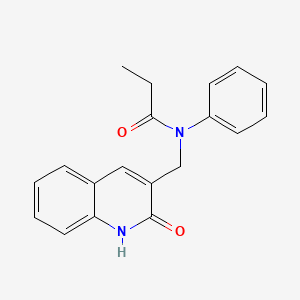
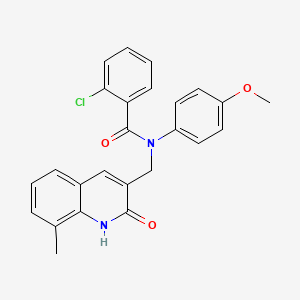
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704160.png)
![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7704169.png)
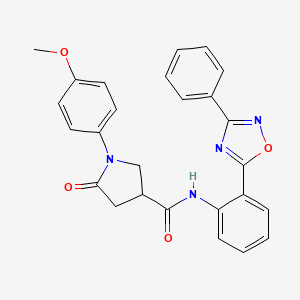
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7704186.png)
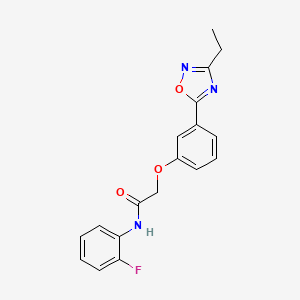
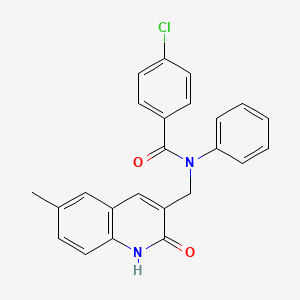
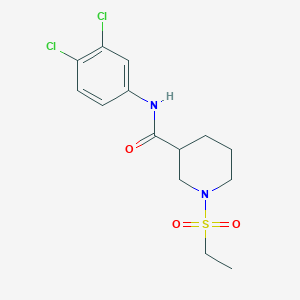

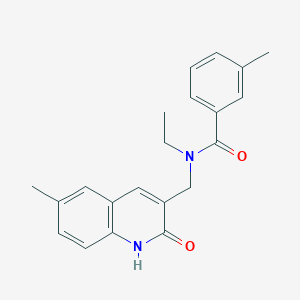
![2-[4-(cyclohexylsulfamoyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7704212.png)

